
TM5441
Overview
Description
TM5441 is an orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1), a serine protease inhibitor (serpin) implicated in fibrosis, thrombosis, and metabolic disorders. It selectively binds to the reactive center loop (RCL) cleft of PAI-1, blocking its interaction with target proteases like tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) . This compound exhibits a molecular weight of 428.82 g/mol and demonstrates favorable pharmacokinetics, including rapid absorption (Tmax = 1 hour) and a half-life of 2.3 hours in rats .
Key therapeutic effects include:
- Antifibrotic Activity: Reduces collagen deposition in hypertensive models (34% reduction in periaortic fibrosis) .
- Metabolic Regulation: Attenuates high-fat diet (HFD)-induced obesity, improves insulin sensitivity, and mitigates hepatic steatosis .
- Anti-Senescence: Extends lifespan in progeroid mice by 400% and reduces vascular aging markers (e.g., p16<sup>Ink4a</sup>) .
Preparation Methods
Chemical Synthesis and Structural Properties
Synthetic Route and Key Intermediates
The synthetic pathway for TM5441 begins with the condensation of 3-(3-furanyl)aniline with chloroacetyl chloride to form the core furan-phenylamine intermediate. Subsequent coupling with 5-chloro-2-aminobenzoic acid via a carbodiimide-mediated reaction yields the final product . The canonical SMILES notation (O=C(COCC(NC1=CC=C(Cl)C=C1C(O)=O)=O)NC2=CC(C3=COC=C3)=CC=C2
) confirms the presence of a central benzoic acid scaffold linked to a furan-containing side chain through an amide bond .
Notably, two distinct molecular formulas are reported:
The discrepancy arises from the sodium salt form (C₂₁H₁₆ClN₂NaO₆) commercialized by Tocris Bioscience, which enhances aqueous solubility for in vivo applications . The non-salt form (C₂₁H₁₇ClN₂O₆) is described in synthesis protocols from GlpBio .
Stock Solution Preparation
Solubility and Solvent Systems
This compound exhibits limited solubility in aqueous buffers, necessitating the use of organic solvents for stock solutions:
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | 20 | 46.6 |
DMF | 33 | 77.0 |
DMSO:PBS (1:6) | 0.14 | 0.33 |
Data sourced from GlpBio and Tocris .
For in vitro studies, DMSO is preferred due to its high solubility capacity (20 mg/mL) . However, prolonged storage in DMSO at -20°C is limited to one month to prevent degradation .
Molarity Calculations
Stock solutions are prepared using the formula:
Example calculations for a 10 mM solution:
-
Non-salt form (428.8 g/mol):
-
Sodium salt form (450.8 g/mol):
GlpBio provides a standardized preparation table for non-salt this compound :
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) |
---|---|---|
1 | 2.33 | 0.47 |
5 | 11.66 | 2.33 |
10 | 23.32 | 4.66 |
In Vivo Formulation Strategies
Oral Bioavailability Optimization
This compound’s oral activity is enabled by formulation with permeability enhancers. A standard protocol involves:
-
DMSO Master Liquid: Dissolve this compound in DMSO at 20 mg/mL .
-
PEG300 Addition: Mix with polyethylene glycol 300 (1:6 ratio) to reduce solvent toxicity .
-
Tween 80 Stabilization: Add 10% Tween 80 to improve gastrointestinal absorption .
-
Aqueous Dilution: Adjust to final volume with double-distilled water (ddH₂O) .
This formulation achieves a working concentration of 0.14 mg/mL in PBS (pH 7.2), suitable for rodent studies .
Lipid-Based Formulations
For studies requiring high-dose administration, this compound is dissolved in corn oil via sonication at 37°C . This method circumvents DMSO-related cytotoxicity in long-term dosing regimens .
Analytical Characterization
Purity and Stability
HPLC analysis confirms ≥98% purity for both salt and non-salt forms . Stability tests indicate:
Spectroscopic Validation
-
UV-Vis Spectrum: λₘₐₓ = 280 nm (aromatic π→π* transitions) .
-
Mass Spectrometry: [M+H]⁺ = 429.8 m/z (non-salt); [M+Na]⁺ = 451.8 m/z (sodium salt) .
Parameter | GlpBio (Non-Salt) | Tocris (Sodium Salt) |
---|---|---|
Molecular Weight | 428.8 | 450.8 |
CAS Number | 1190221-43-2 | 2319722-53-5 |
Solubility in DMSO | 20 mg/mL | 45.08 mg/mL |
Storage Temperature | -20°C | +4°C |
Primary Use | In vitro assays | In vivo therapeutics |
The sodium salt form (Tocris) offers enhanced solubility (45.08 mg/mL vs. 20 mg/mL) but requires refrigeration to prevent hydrolysis .
Challenges and Mitigation Strategies
Precipitation in Aqueous Buffers
This compound precipitates at concentrations >0.14 mg/mL in PBS . To address this:
-
Sonication: Apply 10-minute pulses at 37°C to resolubilize .
-
Co-Solvents: Use cyclodextrins (5% w/v) to encapsulate the hydrophobic core .
Batch Variability
Interbatch differences in bioactivity are minimized by:
Chemical Reactions Analysis
Types of Reactions
TM 5441 undergoes various chemical reactions, including:
Oxidation: TM 5441 can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the amide and ether linkages, resulting in the formation of reduced products.
Substitution: The chlorine atom in TM 5441 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of TM 5441, and substituted analogs with various functional groups .
Scientific Research Applications
Obesity and Metabolic Disorders
Key Findings:
- Weight Loss : Mice treated with TM5441 showed a statistically significant reduction in weight gain after 16 weeks compared to those not receiving the treatment .
- Hepatic Steatosis : Early administration of this compound prevented the progression of hepatic steatosis in mice fed a high-fat diet .
Cancer Therapeutics
This compound has demonstrated potential anti-tumor effects in various cancer models. In vivo studies using xenotransplanted mice with HT1080 and HCT116 tumors revealed that this compound induced apoptosis in tumor cells and disrupted tumor vasculature, leading to reduced tumor growth . The pharmacokinetics of this compound indicated effective plasma concentrations that correlate with its therapeutic effects.
Key Findings:
- Tumor Growth Inhibition : this compound administration resulted in increased apoptosis rates among tumor cells, although the overall impact on tumor size was not statistically significant .
- Vascular Disruption : The compound affected endothelial cell behavior in vitro, inhibiting branching in a 3D Matrigel assay, which is critical for tumor angiogenesis .
Renoprotective Effects
Recent studies have explored the renoprotective effects of this compound in models of diabetes-induced kidney injury. The compound has shown promise in preventing renal fibrosis and inflammation without triggering bleeding risks associated with other anticoagulants . This highlights its potential as a safer alternative for managing diabetic complications.
Key Findings:
- Kidney Injury Prevention : this compound exhibited protective effects against diabetic kidney injury by inhibiting fibrosis and inflammation markers .
- Safety Profile : Unlike traditional anticoagulants, this compound does not induce bleeding episodes, making it a viable option for patients with coexisting conditions .
Data Summary Table
Case Study 1: Obesity Management
Case Study 2: Cancer Treatment
A study investigating the effects of this compound on xenograft tumors revealed that treatment resulted in enhanced apoptosis rates among cancer cells. Although the reduction in tumor size was not statistically significant, the observed vascular disruption indicates potential for further development as an anti-cancer agent.
Comparison with Similar Compounds
Pharmacokinetic and Structural Comparisons
Key Insights :
- This compound achieves higher bioavailability (Cmax = 17.9 μM) at 5 mg/kg than TM5275 (Cmax = 34 μM at 50 mg/kg), suggesting superior potency .
Efficacy in Disease Models
A. Diabetic Nephropathy
B. Hypertension and Vascular Senescence
- This compound reduced systolic blood pressure (SBP) by 20 mmHg in L-NAME-treated mice, comparable to genetic PAI-1 knockout .
C. Cancer
- This compound disrupted tumor vasculature without apoptosis in HUVECs at low doses, similar to SK-216 .
Mechanism-Specific Advantages
- Blood-Brain Barrier (BBB) Penetration : TM5484 (this compound derivative) exhibits superior BBB permeability, enhancing neuroprotection in traumatic brain injury .
Biological Activity
Key Mechanistic Insights:
- Inhibition of Fibrosis : TM5441 has been shown to significantly reduce extracellular matrix (ECM) accumulation and fibrosis in high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) models. It decreases mRNA levels of fibrogenic genes such as TGF-β1 and collagen IV, indicating its anti-fibrotic properties .
- Enhancement of Mitochondrial Function : In HepG2 cells, this compound treatment upregulates mitochondrial biogenesis-related genes like PGC-1α and NRF2 in the presence of TNF-α, suggesting a protective effect against inflammation-induced mitochondrial dysfunction .
- Weight Loss and Lipolysis : In obese mouse models, this compound promotes lipolysis and enhances weight loss when combined with dietary modifications. This is linked to increased expression of lipolytic enzymes in adipose tissue .
Efficacy in Preclinical Models
This compound has demonstrated significant efficacy across various preclinical models, particularly in addressing obesity-related complications and cardiovascular diseases.
Summary of Findings:
Case Studies
Several case studies have highlighted the clinical relevance of this compound's biological activity:
- Hypertensive Patients : A study indicated that this compound effectively reduced markers associated with vascular senescence and fibrosis in hypertensive animal models. The treatment did not significantly alter blood pressure but improved structural vascular changes .
- Cancer Treatment : In xenotransplanted mice with tumors, this compound treatment led to significant tumor growth inhibition and increased apoptosis rates compared to controls. Although not statistically significant, these results suggest potential benefits in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard in vitro assays to evaluate TM5441's anti-tumor activity?
this compound's anti-tumor effects are typically assessed using:
- MTT assays to measure cell viability after 48-hour treatment (0–100 µM) .
- Caspase 3/7 activity assays to quantify apoptosis induction (dose-dependent increases observed in HT1080 and HCT116 cells) .
- Mitochondrial depolarization assays (e.g., JC-1 staining) to confirm intrinsic apoptosis pathways .
Q. How are effective concentrations (IC50) of this compound determined across cancer cell lines?
IC50 values are derived from dose-response curves (0–100 µM this compound, 48-hour exposure):
Cell Line | IC50 Range (µM) | Reference |
---|---|---|
HT1080 | 9.7–60.3 | |
HCT116 | 9.7–60.3 | |
MDA-MB-231 | 9.7–60.3 | |
Data normalization: Cell viability is expressed as a percentage relative to DMSO-treated controls . |
Q. What methodologies validate this compound's impact on diabetic nephropathy in vivo?
- Mouse models (e.g., diabetic kidney disease): Administer this compound orally (50–100 mg/kg/day) and assess outcomes:
- Albuminuria reduction (urinary albumin-to-creatinine ratio).
- Histopathological analysis for mesangial expansion and ECM accumulation .
Advanced Research Questions
Q. How to design preclinical studies evaluating this compound's lifespan extension in aging models?
- Accelerated aging mice (e.g., progeria models): Administer this compound via daily oral gavage or dietary incorporation.
- Key endpoints :
- PAI-1 activity in plasma/tissue (ELISA/Western blot).
- Organ function metrics (e.g., pulmonary compliance, vascular histology).
- Lifespan tracking with survival curves and log-rank tests .
Q. What experimental approaches assess this compound's mitigation of chemotherapy-induced senescence?
- Co-treatment models : Pre-treat cells with this compound (10 µM) before doxorubicin exposure (50 nM–1 µM).
- Senescence markers :
- Western blot for p53, p16, p21, and IGFBP3 .
- qRT-PCR for PAI-1 mRNA suppression .
- SA-β-galactosidase staining to quantify senescent cells .
Q. How to reconcile contradictory findings on this compound's efficacy in metabolic vs. renal studies?
- Hepatic steatosis models : this compound's effect is weight-dependent; pair with caloric intake monitoring to isolate direct vs. indirect effects .
- Anticoagulant-related nephropathy : this compound fails to reduce hematuria in warfarin-treated rats. Use renal-specific PAI-1 knockout models to clarify tissue-specific mechanisms .
Q. What pharmacokinetic parameters guide this compound dosing in murine studies?
- Peak plasma concentration : 11.4 µM at 1 hour post-administration.
- Trough levels : Undetectable by 23 hours, necessitating daily dosing .
- Optimal dosing : 50–100 mg/kg/day in tumor xenograft models (tumor volume tracked via caliper measurements) .
Q. How does this compound modulate oxidative stress in endothelial cells?
- ROS assays (e.g., DCFH-DA staining) to quantify reactive oxygen species.
- qRT-PCR/Western blot for catalase, SOD, and glutathione peroxidase:
Q. Methodological Considerations
Properties
IUPAC Name |
5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGMLMAPVODXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.